PAR-4 (1-6) amide (human)

Description

BenchChem offers high-quality PAR-4 (1-6) amide (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PAR-4 (1-6) amide (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

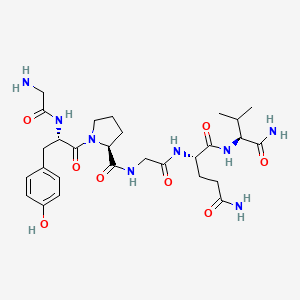

C28H42N8O8 |

|---|---|

Molecular Weight |

618.7 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pentanediamide |

InChI |

InChI=1S/C28H42N8O8/c1-15(2)24(25(31)41)35-26(42)18(9-10-21(30)38)33-23(40)14-32-27(43)20-4-3-11-36(20)28(44)19(34-22(39)13-29)12-16-5-7-17(37)8-6-16/h5-8,15,18-20,24,37H,3-4,9-14,29H2,1-2H3,(H2,30,38)(H2,31,41)(H,32,43)(H,33,40)(H,34,39)(H,35,42)/t18-,19-,20-,24-/m0/s1 |

InChI Key |

NIUWXNGGQOLCDN-XHOYROJHSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Agonist PAR-4 (1-6) Amide (Human): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 4 (PAR-4) is a G protein-coupled receptor (GPCR) that plays a significant role in thrombosis, inflammation, and other physiological and pathological processes. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor. PAR-4 (1-6) amide (human), with the amino acid sequence H-Gly-Tyr-Pro-Gly-Gln-Val-NH2 (GYPGQV-NH2), is a synthetic hexapeptide that corresponds to the N-terminal sequence of the tethered ligand of human PAR-4.[1] This peptide acts as a selective agonist for PAR-4, enabling the study of its activation and signaling pathways independent of proteolytic enzymes like thrombin.[2][3] This technical guide provides an in-depth overview of the mechanism of action of PAR-4 (1-6) amide (human), including its downstream signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Mechanism of Action: Signal Transduction Pathways

Activation of PAR-4 by PAR-4 (1-6) amide (human) initiates a cascade of intracellular signaling events primarily through its coupling to two major families of heterotrimeric G proteins: Gq and G12/13.[1][2][3]

Gq-Mediated Signaling Pathway

Upon binding of GYPGQV-NH2, PAR-4 undergoes a conformational change that facilitates its coupling to the Gq alpha subunit. This activation of Gq leads to the stimulation of phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) and other calcium-dependent kinases. A key downstream consequence of this pathway is the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][4]

G12/13-Mediated Signaling Pathway

In addition to Gq, activated PAR-4 can also couple to G proteins of the G12/13 family.[1][2][3] This interaction leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), such as p115-RhoGEF, PDZ-RhoGEF, and LARG. Activated RhoGEFs then catalyze the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation. Active RhoA, in turn, stimulates Rho-associated kinase (ROCK), which mediates a variety of cellular responses, including cytoskeletal rearrangements, stress fiber formation, and changes in cell shape.[2] In the context of platelets, this pathway is crucial for the initial shape change that precedes aggregation.[5]

Quantitative Data

The following table summarizes the available quantitative data for the activity of PAR-4 activating peptides. It is important to note that the EC50 values for direct signaling readouts like calcium mobilization and ERK1/2 phosphorylation are primarily reported for the murine PAR-4 activating peptide (AYPGKF-NH2), which is often used as a tool to study human PAR-4 due to its slightly higher potency.[1]

| Agonist | Assay | Cell/Tissue Type | Parameter | Value | Reference |

| GYPGQV-NH2 (human) | Endothelium-dependent relaxation | Rat Aortic Rings | EC50 | 300-400 µM | [1] |

| GYPGQV-NH2 (human) | Contraction | Rat Gastric Longitudinal Muscle | EC50 | 300-400 µM | [1] |

| AYPGKF-NH2 (murine) | Calcium Signaling | HEK293 cells expressing PAR-4 | EC50 | 7.6 ± 1.9 µM | [4] |

| AYPGKF-NH2 (murine) | β-arrestin-1 Recruitment | HEK293 cells expressing PAR-4 | EC50 | 10.4 ± 3.3 µM | [4] |

| AYPGKF-NH2 (murine) | β-arrestin-2 Recruitment | HEK293 cells expressing PAR-4 | EC50 | 15.3 ± 4.6 µM | [4] |

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the increase in intracellular calcium concentration in response to PAR-4 (1-6) amide (human) using a fluorescent calcium indicator.

Materials:

-

HEK293 cells stably expressing human PAR-4

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well black, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

PAR-4 (1-6) amide (human) (GYPGQV-NH2) stock solution

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed HEK293-PAR4 cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in HBSS with 20 mM HEPES and 0.04% Pluronic F-127 to a final concentration of 2 µM.

-

Aspirate the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

-

Incubation: Incubate the plate at 37°C for 1 hour in the dark.

-

Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES. After the final wash, leave 100 µL of buffer in each well.

-

Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader set to record fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every second.

-

Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

-

Using the plate reader's injector, add 25 µL of varying concentrations of GYPGQV-NH2 to the wells.

-

Continue recording fluorescence for at least 3-5 minutes to capture the peak response and subsequent decline.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data by expressing ΔF as a percentage of the maximum response.

-

Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the detection of increased ERK1/2 phosphorylation in response to PAR-4 (1-6) amide (human) stimulation via Western blotting.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line expressing PAR-4

-

6-well plates

-

Serum-free culture medium

-

PAR-4 (1-6) amide (human) (GYPGQV-NH2)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Serum Starvation:

-

Plate HUVECs in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for at least 4 hours prior to stimulation to reduce basal ERK1/2 phosphorylation.

-

-

Stimulation:

-

Treat the cells with varying concentrations of GYPGQV-NH2 for different time points (e.g., 0, 2, 5, 10, 30 minutes). A final concentration in the range of 100-500 µM may be required.[1]

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

-

Quantification: Densitometry analysis can be performed to quantify the band intensities and determine the fold-change in ERK1/2 phosphorylation relative to the unstimulated control.

Conclusion

PAR-4 (1-6) amide (human) is a valuable pharmacological tool for the specific activation of PAR-4 and the elucidation of its downstream signaling pathways. Its ability to selectively engage Gq and G12/13 pathways, leading to calcium mobilization and cytoskeletal rearrangements, respectively, underscores the multifaceted role of PAR-4 in cellular physiology. The provided data and experimental protocols offer a solid foundation for researchers to further investigate the intricate mechanisms of PAR-4 signaling and to explore its potential as a therapeutic target in various diseases.

References

- 1. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy | MDPI [mdpi.com]

- 4. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the PAR-4 (1-6) Amide (Human) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway activated by the human Protease-Activated Receptor 4 (PAR-4) agonist, PAR-4 (1-6) amide. This synthetic hexapeptide, with the sequence H-Gly-Tyr-Pro-Gly-Gln-Val-NH2 (GYPGQV-NH2), corresponds to the N-terminal tethered ligand sequence of human PAR-4, which is unmasked upon proteolytic cleavage of the receptor. This guide details the downstream signaling cascades, presents quantitative data from relevant studies, and provides detailed experimental protocols for key assays used to investigate this pathway.

Core Signaling Pathways

Protease-Activated Receptor 4 (PAR-4) is a G protein-coupled receptor (GPCR) that plays a crucial role in hemostasis, thrombosis, and inflammation.[1][2] Upon activation by agonists such as thrombin or the synthetic peptide PAR-4 (1-6) amide (GYPGQV-NH2), PAR-4 undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G proteins, primarily of the Gq and G12/13 families.[1][2]

Gαq-Mediated Signaling

Activation of the Gαq pathway by PAR-4 leads to the stimulation of Phospholipase Cβ (PLCβ).[3] PLCβ, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4] The subsequent increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, initiates a cascade of downstream events, including platelet granule secretion and the activation of various kinases and phosphatases.[2]

Gα12/13-Mediated Signaling

Concurrent with Gαq activation, PAR-4 couples to Gα12/13 proteins. This interaction leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[2][5] Activated RhoA stimulates Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton.[5] This pathway is primarily responsible for changes in cell shape, such as the shape change observed in platelets during activation, which is a critical initial step in aggregation.[2]

The following diagram illustrates the core signaling pathways initiated by the activation of PAR-4.

Core PAR-4 signaling pathways.

Quantitative Data

The following tables summarize the available quantitative data for the activity of PAR-4 (1-6) amide (human) and related peptides.

Table 1: Potency of PAR-4 Activating Peptides

| Peptide | Sequence | Assay | Species/System | EC50 | Reference(s) |

| PAR-4 (1-6) amide (human) | GYPGQV-NH2 | Contraction of Gastric Longitudinal Muscle | Rat | 300-400 µM | [6] |

| PAR-4 (1-6) amide (human) | GYPGQV-NH2 | Relaxation of Aortic Rings | Rat | 300-400 µM | [6] |

| PAR-4 (1-6) amide (human) | GYPGQV-NH2 | Platelet Aggregation | Human | ~2x less potent than GYPGKF-NH2 | [7] |

| PAR-4 (1-6) amide (mouse) | AYPGKF-NH2 | Platelet Aggregation | Human | 50-1000 µM | [8] |

| Optimized PAR-4 Agonist | A-Phe(4-F)-PGWLVKNG | Platelet Aggregation | Human | 3.4 µM | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the PAR-4 signaling pathway. These are representative protocols and may require optimization for specific experimental conditions.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following PAR-4 activation.

Workflow Diagram:

Calcium mobilization assay workflow.

Detailed Protocol:

-

Cell Preparation:

-

Culture human platelets or a cell line endogenously or recombinantly expressing human PAR-4 (e.g., HEK293 cells) in appropriate media.

-

Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) at a final concentration of 1-5 µM in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the cell culture medium and add the dye-loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.

-

-

Assay Procedure:

-

After incubation, wash the cells with the buffered saline solution to remove excess dye.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Inject a range of concentrations of PAR-4 (1-6) amide (GYPGQV-NH2) into the wells.

-

Immediately and continuously record the fluorescence intensity for a period of 1-5 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Normalize the data to the maximum response.

-

Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Platelet Aggregation Assay

This assay measures the ability of PAR-4 (1-6) amide to induce platelet aggregation.

Workflow Diagram:

Platelet aggregation assay workflow.

Detailed Protocol:

-

Sample Preparation:

-

Draw venous blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate.

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

-

-

Assay Procedure:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Calibrate a light transmission aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

After a brief baseline recording, add a specific concentration of PAR-4 (1-6) amide (GYPGQV-NH2) to the cuvette.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) as the platelets aggregate.

-

-

Data Analysis:

-

The aggregometer software will generate aggregation curves.

-

Determine the maximum percentage of aggregation and the slope of the aggregation curve for each agonist concentration.

-

Plot the maximum aggregation against the agonist concentration to determine the dose-response relationship.

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Workflow Diagram:

References

- 1. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteinase-activated receptor 4 (PAR4): action of PAR4-activating peptides in vascular and gastric tissue and lack of cross-reactivity with PAR1 and PAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PAR-4 (1-6) Amide in Human Platelet Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of Protease-Activated Receptor 4 (PAR-4) (1-6) amide in human platelets. PAR-4, a G-protein coupled receptor (GPCR), plays a critical role in thrombosis and hemostasis.[1][2][3] The synthetic peptide PAR-4 (1-6) amide, with the sequence AYPGKF-NH2, acts as a specific agonist, mimicking the tethered ligand exposed after proteolytic cleavage of the receptor by proteases like thrombin.[1][4][5] Understanding the intricate signaling cascades initiated by PAR-4 activation is paramount for the development of novel antiplatelet therapies.

Core Function and Mechanism of Action

Human platelets express two key thrombin receptors: PAR-1 and PAR-4.[6][7][8] While both are activated by thrombin, they elicit distinct signaling kinetics. PAR-1 activation leads to a rapid and transient platelet response, whereas PAR-4 activation mediates a slower, more sustained signaling cascade, crucial for stable thrombus formation.[9][10][11][12] The PAR-4 (1-6) amide, AYPGKF-NH2, selectively activates PAR-4, inducing a range of platelet responses, including shape change, granule secretion, and aggregation.[1][4][5]

Activation of PAR-4 by its agonist peptide initiates a signaling cascade predominantly through the Gq and G12/13 pathways.[3][9][13][14] This activation leads to downstream effector engagement, culminating in platelet activation.

Quantitative Data on PAR-4 (1-6) Amide-Induced Platelet Responses

The following table summarizes the quantitative data for human platelet activation induced by the PAR-4 activating peptide (PAR-4-AP), AYPGKF-NH2.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Platelet Aggregation | |||

| EC50 | 60 µM | Human Platelets | [15] |

| EC50 | ~15 µM (rat platelets) | Rat Platelets | [16] |

| Calcium Mobilization | |||

| Concentration for stimulation | 200 µM | Washed human platelets | [17] |

| Concentration for stimulation | 500 µM | FURA-2 AM loaded human platelets | [11] |

| Dense Granule Secretion | |||

| Concentration for stimulation | 500 µM | Washed human platelets | [5] |

| α-Granule Secretion (P-selectin exposure) | |||

| Concentration for stimulation | 300 µM | Washed platelets | [18] |

Signaling Pathways of PAR-4 Activation

Upon binding of the PAR-4 (1-6) amide, the receptor undergoes a conformational change, activating heterotrimeric G-proteins. The primary signaling pathways are detailed below.

Gq-Mediated Pathway

The Gq pathway is central to PAR-4-mediated platelet activation.

Caption: Gq-mediated signaling cascade following PAR-4 activation.

G12/13-Mediated Pathway

The G12/13 pathway is primarily responsible for changes in platelet shape.

Caption: G12/13-mediated signaling leading to platelet shape change.

Crosstalk and Synergistic Signaling

PAR-4 signaling does not occur in isolation. There is significant crosstalk with other signaling pathways, notably the P2Y12 receptor for ADP. ADP released from dense granules upon initial platelet activation acts in a feedback loop to amplify and sustain platelet aggregation, a process that is particularly important for PAR-4-mediated responses.[4][19][20] Dual inhibition of calcium mobilization and the P2Y12 receptor can completely block PAR-4-induced aggregation.[19]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the key experimental protocols used to investigate the function of PAR-4 (1-6) amide in human platelets.

Platelet Preparation

-

Blood Collection: Whole blood is drawn from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically acid-citrate-dextrose (ACD).

-

Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

-

Washed Platelet Preparation: To remove plasma components, PRP is acidified (e.g., to pH 6.5 with ACD) and treated with apyrase and prostacyclin (PGI2) to prevent premature activation. Platelets are then pelleted by centrifugation at a higher speed (e.g., 800 x g) for 10-15 minutes. The platelet pellet is resuspended in a buffered solution, such as Tyrode's buffer, containing calcium and magnesium. Platelet count is then adjusted to the desired concentration for subsequent assays.

Platelet Aggregation Assay

This assay measures the extent of platelet aggregation in response to an agonist.

Caption: Workflow for a typical platelet aggregation assay.

-

Instrumentation: A light transmission aggregometer is commonly used.

-

Procedure: A suspension of washed platelets is placed in a cuvette with a stir bar and warmed to 37°C. A baseline light transmission is established. The PAR-4 (1-6) amide is then added, and the change in light transmission is recorded over time as platelets aggregate.

-

Data Analysis: The maximum percentage of aggregation is determined, and for dose-response curves, the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated.

Granule Secretion Assays

The release of contents from dense and α-granules is a key indicator of platelet activation.

-

Dense Granule Secretion (ATP Release): Dense granules contain high concentrations of ATP. ATP release can be measured using a luciferin-luciferase chemiluminescence assay.[1] A known amount of platelet suspension is stimulated with PAR-4 (1-6) amide in the presence of a luciferin-luciferase reagent, and the resulting light emission, which is proportional to the amount of ATP released, is measured in a luminometer.

-

α-Granule Secretion (P-selectin Exposure): P-selectin is a protein that is translocated to the platelet surface from α-granules upon activation. Its surface expression can be quantified by flow cytometry using a fluorescently labeled anti-P-selectin antibody (e.g., anti-CD62P).[1][18] Platelets are incubated with the PAR-4 agonist, followed by the labeled antibody, and then analyzed on a flow cytometer to measure the percentage of P-selectin positive platelets and the mean fluorescence intensity.

Intracellular Calcium Mobilization Assay

Changes in intracellular calcium concentration ([Ca²⁺]i) are a critical early event in platelet activation.

-

Dye Loading: Washed platelets are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which can enter the cells.[11]

-

Measurement: The dye-loaded platelets are placed in a fluorometer or a flow cytometer. A baseline fluorescence is recorded before the addition of the PAR-4 (1-6) amide. Upon stimulation, the binding of calcium to the dye causes a change in its fluorescent properties, which is recorded in real-time to measure the increase in [Ca²⁺]i.[11][17]

Conclusion

The PAR-4 (1-6) amide is an invaluable tool for elucidating the role of PAR-4 in human platelet function. Its ability to specifically activate this receptor has allowed for a detailed characterization of the downstream signaling pathways, including the Gq-PLC-Ca²⁺ and G12/13-RhoA axes, which are crucial for platelet aggregation, granule secretion, and shape change. The sustained signaling profile of PAR-4 distinguishes it from PAR-1 and underscores its importance in the formation of stable thrombi.[9] The experimental protocols detailed herein provide a robust framework for the continued investigation of PAR-4 as a promising target for the development of novel antithrombotic agents with potentially improved safety profiles.

References

- 1. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease-activated receptor 4 activity promotes platelet granule release and platelet-leukocyte interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the anionic region of human protease activated receptor 4 (PAR4) inhibits platelet aggregation and thrombosis without interfering with hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 7. Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The roles and mechanisms of PAR4 and P2Y12/phosphatidylinositol 3-kinase pathway in maintaining thrombin-induced platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Roles of G proteins and their GTPase-activating proteins in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ashpublications.org [ashpublications.org]

- 19. PAR4, but not PAR1, signals human platelet aggregation via Ca2+ mobilization and synergistic P2Y12 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of PAR-4 Activating Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Protease-Activated Receptor 4 (PAR-4) activating peptides. It is designed to serve as a core resource for researchers and professionals involved in the study of PAR-4 and the development of novel therapeutics targeting this receptor.

Introduction to Protease-Activated Receptor 4 (PAR-4)

Protease-Activated Receptor 4 (PAR-4) is a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis and thrombosis. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their N-terminus by serine proteases, most notably thrombin. This cleavage unmasks a new N-terminal sequence, known as a "tethered ligand," which then binds to the receptor intramolecularly to initiate downstream signaling.[1][2] In humans, PAR-1 and PAR-4 are the primary thrombin receptors on platelets. While PAR-1 is a high-affinity receptor responsible for the initial, transient platelet activation, PAR-4 is a lower-affinity receptor that mediates a more sustained signaling response, crucial for the stabilization of thrombi.[3][4] This distinct role in prolonged platelet activation has made PAR-4 an attractive target for the development of novel antiplatelet therapies with a potentially wider therapeutic window and reduced bleeding risk compared to existing agents.[5]

Discovery of PAR-4 Activating Peptides

The study of PAR-4 function has been greatly facilitated by the development of synthetic peptides that can directly activate the receptor, mimicking the action of the native tethered ligand without the need for proteolytic cleavage. These peptides, often referred to as PAR-4 activating peptides (PAR4-APs), have been instrumental in elucidating the receptor's signaling pathways and physiological roles.

The Native Tethered Ligand Sequence

The first PAR-4 activating peptide was derived from the native tethered ligand sequence of human PAR-4, which is unmasked upon thrombin cleavage between Arg47 and Gly48.[2] The resulting N-terminal sequence is GYPGQV .[6][7] Synthetic peptides corresponding to this sequence were found to activate PAR-4, though with relatively low potency.[6][7]

Optimization and Development of More Potent Agonists

To overcome the low potency of the native peptide, subsequent research focused on developing more potent and specific PAR-4 agonists. An early and widely used optimized peptide is AYPGKF , which demonstrated a significant improvement in potency over the native sequence.[7]

More recently, a biased phage-display peptide library approach, followed by chemical optimization, led to the discovery of a novel, highly potent PAR-4 activating peptide: A-Phe(4-F)-PGWLVKNG . This peptide exhibits a 16-fold increase in potency in platelet aggregation assays compared to AYPGKF, making it a valuable tool for in vitro and ex vivo studies of PAR-4 function and for the screening of PAR-4 antagonists.[4][6][8]

Quantitative Data of PAR-4 Activating Peptides

The following table summarizes the key PAR-4 activating peptides and their reported potencies in various functional assays.

| Peptide Sequence | Description | Assay Type | Reported EC50 Value |

| GYPGQV | Native Tethered Ligand | Vascular Relaxation | ~300-400 µM |

| AYPGKF | Optimized Agonist | Platelet Aggregation | ~56 µM |

| Calcium Mobilization | ~61 µM | ||

| A-Phe(4-F)-PGWLVKNG | Highly Potent Optimized Agonist | Platelet Aggregation | ~3.4 µM |

| Calcium Mobilization | ~2.3 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of PAR-4 activating peptides.

Solid-Phase Peptide Synthesis (SPPS) of PAR-4 Activating Peptides

Principle: Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. The C-terminal amino acid is attached to an insoluble resin support, and subsequent amino acids are added in a stepwise manner. The widely used Fmoc/tBu strategy involves using the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile tert-butyl (tBu) based groups for permanent protection of reactive side chains.

General Protocol (Fmoc/tBu Strategy):

-

Resin Preparation: Start with a suitable resin, such as a Rink Amide resin for C-terminally amidated peptides. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating with a 20% solution of piperidine in DMF. This exposes the free amine for the next coupling step.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add the activated amino acid to the resin and allow the reaction to proceed to completion.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions.

-

Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry and analytical HPLC.

Calcium Mobilization Assay

Principle: PAR-4 activation leads to the coupling of Gq proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ can be measured using fluorescent calcium indicators like Fluo-4 AM.

Detailed Protocol:

-

Cell Culture: Plate cells expressing PAR-4 (e.g., HEK293 cells stably transfected with human PAR-4) in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading buffer. A typical buffer consists of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 2.5 mM probenecid (to inhibit dye extrusion), and the Fluo-4 AM dye.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

-

Washing: Gently wash the cells with HBSS containing 20 mM HEPES and 2.5 mM probenecid to remove extracellular dye.

-

Peptide Preparation: Prepare serial dilutions of the PAR-4 activating peptide in the wash buffer.

-

Fluorescence Measurement:

-

Place the cell plate in a fluorescence microplate reader (e.g., FlexStation or FLIPR) equipped with an automated liquid handling system.

-

Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.

-

Record a baseline fluorescence reading for a few seconds.

-

Automatically inject the peptide solutions into the wells while continuously recording the fluorescence signal.

-

Continue recording for several minutes to capture the full calcium response.

-

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response is typically used to generate dose-response curves and calculate EC50 values.

Platelet Aggregation Assay

Principle: Platelet aggregation is a key functional endpoint of platelet activation. Light Transmission Aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Detailed Protocol:

-

Blood Collection: Draw whole blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is the PRP.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cells. The supernatant is the PPP, which is used to set the 100% aggregation baseline.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Aggregation Measurement:

-

Pipette a specific volume of PRP into a cuvette with a stir bar and place it in an aggregometer.

-

Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

-

Allow the PRP to equilibrate to 37°C for a few minutes while stirring.

-

Add the PAR-4 activating peptide to the PRP and record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. Dose-response curves can be generated by testing a range of peptide concentrations to determine the EC50 value.

Mandatory Visualizations

PAR-4 Signaling Pathway

Caption: PAR-4 Signaling Cascade.

Experimental Workflow: Phage Display for PAR-4 Agonist Discovery

Caption: Phage Display Workflow for Agonist Discovery.

References

- 1. Peptide Phage Display as a Tool for Drug Discovery: Targeting Membrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phage Display Workflow Overview | Molecular Devices [moleculardevices.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. peptide.com [peptide.com]

- 6. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. tandfonline.com [tandfonline.com]

The Role of PAR-4 (1-6) Amide in Arterial Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arterial thrombosis, the formation of a blood clot within an artery, is the primary underlying cause of major adverse cardiovascular events, including myocardial infarction and ischemic stroke. Platelets play a central role in the initiation and propagation of arterial thrombi. Thrombin, the most potent platelet agonist, activates platelets through the cleavage of Protease-Activated Receptors (PARs).[1][2] Human platelets express two such receptors for thrombin: PAR-1 and PAR-4. While PAR-1 mediates a rapid, transient platelet activation, PAR-4 is responsible for a more sustained, prolonged signaling response that is crucial for the stabilization and growth of the thrombus.[3][4][5] This has positioned PAR-4 as a compelling target for the development of novel antiplatelet therapies with the potential for a wider therapeutic window and reduced bleeding risk compared to existing agents.[6][7][8]

This technical guide provides an in-depth overview of the role of the human PAR-4 activating peptide (PAR-4 (1-6) amide, sequence: AYPGKF-NH₂) in arterial thrombosis. It details the underlying signaling mechanisms, presents quantitative data on its effects, outlines key experimental protocols for its study, and provides visual representations of the critical pathways and workflows.

Mechanism of Action and Signaling Pathways

PAR-4 is a G-protein coupled receptor (GPCR) that, upon cleavage of its N-terminus by thrombin, unmasks a tethered ligand that binds intramolecularly to the receptor, initiating downstream signaling.[1][3][9] The synthetic peptide AYPGKF-NH₂ mimics this tethered ligand, allowing for the specific activation of PAR-4 in experimental settings.[1][10]

Activation of PAR-4 leads to the engagement of two primary G-protein families: Gq and G12/13.[4][11][12]

-

Gq Pathway: The Gαq subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the dense tubular system, leading to the release of intracellular calcium (Ca²⁺).[11] This sustained increase in cytosolic calcium is a hallmark of PAR-4 signaling and is critical for platelet granule secretion and the activation of various calcium-dependent enzymes.[5] DAG, along with calcium, activates Protein Kinase C (PKC), which plays a role in granule release and the sustained activation of integrin αIIbβ3.

-

G12/13 Pathway: The Gα12/13 subunits activate Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA.[5][11][12] Active RhoA then stimulates Rho-kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase, resulting in increased myosin light chain phosphorylation. This process is fundamental to the platelet shape change that occurs upon activation.[12]

The synergistic action of these pathways culminates in the key events of platelet activation: shape change, granule secretion (releasing further agonists like ADP and serotonin), and the conformational activation of integrin αIIbβ3, which mediates platelet aggregation by binding to fibrinogen.[5]

PAR-4 Signaling Pathway Diagram

Caption: PAR-4 signaling cascade in human platelets.

Quantitative Data on PAR-4 (1-6) Amide Effects

The potency of PAR-4 (1-6) amide (AYPGKF-NH₂) in inducing platelet activation can be quantified through various in vitro assays. The half-maximal effective concentration (EC₅₀) is a common metric used to describe the concentration of the agonist required to elicit 50% of the maximal response.

| Assay Type | Agonist | EC₅₀ Value (µM) | Species | Reference(s) |

| Platelet Aggregation | AYPGKF-NH₂ | 60 | Human | [1] |

| Platelet Aggregation | AYPGKF-NH₂ | ~15-40 | Rat | [13] |

| Platelet Aggregation | A-Phe(4-F)-PGWLVKNG | 3.4 | Human | [14] |

| Thromboxane Production | AYPGKF-NH₂ | ~1000 | Human | [15] |

Note: The optimized PAR-4 agonist A-Phe(4-F)-PGWLVKNG is significantly more potent than the standard AYPGKF-NH₂.[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of PAR-4 function in the context of arterial thrombosis. Below are outlines of key experimental protocols.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes).

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using autologous PPP.

-

Assay Procedure:

-

Pre-warm the PRP samples to 37°C in siliconized glass cuvettes with a stir bar.

-

Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline, and a cuvette with PRP for the 0% baseline.

-

Add a specific concentration of PAR-4 (1-6) amide (AYPGKF-NH₂) to the PRP sample.

-

Record the change in light transmission over time (typically 5-10 minutes) as platelets aggregate.

-

-

Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. Dose-response curves can be generated to calculate the EC₅₀ value.

ATP Release Assay (Luminometry)

This assay quantifies the secretion of ATP from platelet dense granules upon activation, using a luciferin-luciferase reaction that produces light.

Methodology:

-

Platelet Preparation: Use either washed platelets or PRP as described above.

-

Reagent Preparation: Prepare a luciferin-luciferase reagent solution (e.g., Chrono-Lume®).

-

Assay Procedure:

-

In a luminometer-compatible cuvette, pre-warm the platelet suspension to 37°C.

-

Add the luciferin-luciferase reagent to the platelet suspension and incubate for a short period (e.g., 2 minutes) to allow for the consumption of any pre-existing extracellular ATP.

-

Add the PAR-4 agonist (AYPGKF-NH₂) to initiate platelet activation and secretion.

-

Measure the luminescence generated over time.

-

-

Data Analysis: The amount of ATP released is proportional to the light signal. A standard curve using known concentrations of ATP is used for quantification.

P-selectin Exposure Assay (Flow Cytometry)

This method measures the surface expression of P-selectin, a marker of α-granule release and platelet activation, on individual platelets.

Methodology:

-

Blood/Platelet Preparation: The assay can be performed using whole blood, PRP, or washed platelets.

-

Activation: Incubate the platelet sample with various concentrations of AYPGKF-NH₂ at room temperature for a defined period (e.g., 15-20 minutes).

-

Staining: Add a fluorescently-labeled antibody against P-selectin (CD62P) and an antibody against a general platelet marker (e.g., CD41). Incubate in the dark.

-

Fixation: Stop the reaction and fix the platelets by adding a fixative solution (e.g., 1% paraformaldehyde).

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter properties and the expression of the platelet-specific marker. Measure the fluorescence intensity of the P-selectin antibody to quantify its expression.

-

Data Analysis: The results are typically expressed as the percentage of P-selectin-positive platelets or the mean fluorescence intensity.

In Vivo Ferric Chloride-Induced Arterial Thrombosis Model

This widely used murine model assesses the effect of PAR-4 modulation on thrombus formation in vivo.

Methodology:

-

Animal Preparation: Anesthetize a mouse (e.g., C57BL/6) and surgically expose the carotid artery.

-

Baseline Measurement: Place a Doppler flow probe around the artery to measure baseline blood flow.

-

Thrombus Induction: Apply a piece of filter paper saturated with a ferric chloride (FeCl₃) solution (e.g., 5-10%) to the adventitial surface of the artery for a specific duration (e.g., 3 minutes). The FeCl₃ causes oxidative injury to the endothelium, initiating thrombus formation.

-

Monitoring: Remove the filter paper and continuously monitor the blood flow using the Doppler probe until the vessel becomes occluded (cessation of blood flow) or for a predetermined observation period.

-

Data Analysis: The primary endpoint is the time to vessel occlusion. A longer time to occlusion in a treatment group compared to a control group indicates an antithrombotic effect.

Experimental Workflow for In Vivo Thrombosis Model

Caption: Workflow for the ferric chloride-induced arterial thrombosis model.

Conclusion

The PAR-4 receptor, and by extension its activating peptide PAR-4 (1-6) amide, represents a critical component in the sustained signaling cascade that drives the formation and stabilization of arterial thrombi. Its distinct mechanism of action, downstream of initial platelet activation events, makes it an attractive and promising target for the development of safer and more effective antiplatelet therapies. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate the role of PAR-4 in thrombosis and to evaluate the efficacy of novel PAR-4 antagonists. A thorough understanding of the signaling pathways and the application of robust experimental models will be paramount in translating the therapeutic potential of PAR-4 inhibition into clinical reality.

References

- 1. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. PAR4 activation involves extracellular loop 3 and transmembrane residue Thr153 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The bioluminescent detection of platelet released ATP: collagen-induced release and potential errors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thrombin-induced platelet activation via PAR4: pivotal role for exosite II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. :: Clinical & Experimental Thrombosis and Hemostasis [e-ceth.org]

- 13. researchgate.net [researchgate.net]

- 14. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Blood platelet activation evaluated by flow cytometry: optimised methods for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of GYPGQV-amide: A Technical Guide to a PAR4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexapeptide Gly-Tyr-Pro-Gly-Gln-Val-amide (GYPGQV-amide) is a synthetic peptide that functions as a specific agonist for Protease-Activated Receptor 4 (PAR4), a member of the G-protein coupled receptor (GPCR) superfamily. PAR4 is notably expressed on human platelets and plays a crucial role in thrombosis and hemostasis. Unlike other PARs, PAR4 is activated by the proteolytic cleavage of its N-terminus by proteases such as thrombin, which unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. GYPGQV-amide mimics this tethered ligand, thereby activating PAR4 and initiating downstream signaling cascades independent of proteolytic cleavage. This guide provides an in-depth overview of the biological activity of GYPGQV-amide, including its signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Core Biological Activity: PAR4 Agonism

The primary biological activity of GYPGQV-amide is the activation of PAR4. This activation triggers intracellular signaling pathways that lead to various cellular responses, most prominently platelet aggregation and calcium mobilization.

Signaling Pathways

Activation of PAR4 by GYPGQV-amide initiates signaling through two primary G-protein pathways: Gαq and Gα12/13.

-

Gαq Pathway: The Gαq pathway is the principal signaling cascade activated by PAR4. Upon activation, Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in platelet activation.

-

Gα12/13 Pathway: The Gα12/13 pathway is also engaged upon PAR4 activation. This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA activation is involved in the regulation of the actin cytoskeleton, leading to changes in cell shape, a critical step in platelet aggregation.

The following diagram illustrates the signaling cascade initiated by GYPGQV-amide binding to PAR4:

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of GYPGQV-amide and its more potent murine analog, GYPGKF-amide.

Table 1: Platelet Aggregation Data

| Peptide | Assay Type | Species | EC50 / Concentration | Observed Effect | Citation |

| GYPGQV-amide | Platelet Aggregation | Human | 50 - 1000 µM | Elicits platelet aggregation | [1] |

| GYPGKF-amide | Platelet Aggregation | Human | 80 µM | EC50 for platelet aggregation | [2] |

Table 2: Calcium Mobilization Data

| Peptide | Cell Type | EC50 / Concentration | Observed Effect | Citation |

| GYPGQV-amide | Platelets | >200 µM | Required for significant calcium mobilization | [3] |

| GYPGKF-amide | KOLF-PAR4 cells | ~25 µM | EC50 for calcium mobilization | [3] |

Table 3: DNA Synthesis Data

| Peptide | Cell Type | Concentration | Observed Effect | Citation |

| GYPGQV-amide | Smooth Muscle Cells | 500 µM | 2.5-fold increase in [3H]-thymidine incorporation |

Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the measurement of platelet aggregation in response to GYPGQV-amide using LTA.

Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

-

GYPGQV-amide peptide stock solution (e.g., 10 mM in sterile water or appropriate buffer).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

-

Centrifuge.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer without disturbing the buffy coat.

-

Keep the remaining blood to prepare Platelet-Poor Plasma (PPP) by centrifuging at 2000 x g for 20 minutes. The PPP will be used to blank the aggregometer.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP using a hematology analyzer.

-

Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

-

Aggregation Measurement:

-

Pre-warm the PRP to 37°C for 10 minutes.

-

Place a cuvette containing the adjusted PRP and a stir bar into the sample well of the aggregometer. Place a cuvette with PPP in the reference well.

-

Set the baseline (0% aggregation) with the PRP sample and the blank (100% aggregation) with the PPP sample.

-

Add a specific volume of GYPGQV-amide stock solution to the PRP to achieve the desired final concentration (a dose-response curve can be generated using concentrations from 50 µM to 1 mM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) as the platelets aggregate.

-

-

Data Analysis:

-

The percentage of maximum aggregation is calculated from the change in light transmission.

-

For a dose-response curve, plot the maximum aggregation against the logarithm of the GYPGQV-amide concentration to determine the EC50.

-

References

- 1. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PAR4, but Not PAR1, Signals Human Platelet Aggregation via Ca2+ Mobilization and Synergistic P2Y12 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

PAR-4 tethered ligand sequence function

An In-depth Technical Guide to the PAR-4 Tethered Ligand Sequence and its Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-Activated Receptor 4 (PAR-4) is a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis, thrombosis, and inflammation. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by a unique proteolytic mechanism. Specific proteases, most notably thrombin, cleave the N-terminal exodomain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand."[1][2][3] This tethered ligand binds intramolecularly to the receptor's second extracellular loop, initiating a conformational change that triggers intracellular signaling.[1][4] This document provides a detailed examination of the PAR-4 tethered ligand, its activation mechanism, downstream signaling pathways, and the experimental protocols used for its study.

The PAR-4 Tethered Ligand and Activation Mechanism

The activation of PAR-4 is an irreversible proteolytic process.[3] Thrombin, a key serine protease in the coagulation cascade, cleaves the human PAR-4 protein between arginine 47 (Arg47) and glycine 48 (Gly48).[1][5] This cleavage event exposes a new N-terminal sequence, GYPGQV in humans, which functions as the tethered ligand.[6] The corresponding sequence in mice is GYPGKF.[5]

Once unmasked, this tethered ligand sequence binds to a site within the receptor's extracellular domains, with studies identifying Asp230 in the second extracellular loop as a critical residue for this interaction.[5][7] This intramolecular binding induces a conformational change in the receptor, facilitating its coupling to intracellular G-proteins and initiating downstream signaling cascades.[1][4]

While thrombin is the primary physiological activator, other proteases like trypsin, plasmin, and the neutrophil-derived cathepsin G can also cleave and activate PAR-4.[6][8] Interestingly, cathepsin G has been shown to cleave human PAR-4 at a site distinct from thrombin, revealing an alternative tethered ligand.[6]

The study of PAR-4 function has been greatly facilitated by the use of synthetic peptides corresponding to the tethered ligand sequence. These are known as PAR-activating peptides (PAR-APs).[2] The peptide AYPGKF-NH₂ , a modification of the mouse sequence, is a potent and highly specific PAR-4 agonist widely used in experimental settings.[5][6]

Downstream Signaling Pathways

Upon activation by its tethered ligand, PAR-4 undergoes a conformational change that allows it to couple with heterotrimeric G-proteins. Specifically, PAR-4 signals through Gq and G12/G13 family proteins, but not through Gi.[1][5][9]

The primary and best-characterized pathway involves Gq:

-

Gq Activation: The activated PAR-4 receptor engages Gq.

-

PLCβ Activation: Gq activates Phospholipase Cβ (PLCβ).[5]

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10]

-

Calcium Mobilization & PKC Activation: IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. The combination of increased intracellular calcium and DAG leads to the activation of Protein Kinase C (PKC).[10]

In parallel, PAR-4 can couple to G12/G13, which activates RhoGEF and the small GTPase RhoA, contributing to changes in cell shape, a critical step in platelet activation.[1][8]

These initial signaling events lead to the activation of further downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades, such as the ERK1/2 pathway.[8][10] In platelets, these signals culminate in granule secretion, integrin activation (e.g., αIIbβ3), aggregation, and the formation of a stable thrombus.[11][12] A key feature of PAR-4 signaling, particularly in contrast to PAR-1, is its prolonged and sustained nature, which is considered essential for the formation of stable thrombi.[3][9][13]

Caption: PAR-4 receptor activation and downstream signaling cascade.

Quantitative Data on PAR-4 Ligands

The potency of various PAR-4 activating peptides and the concentrations used in key functional assays are summarized below. These values can vary depending on the specific experimental system (e.g., cell type, buffer conditions, readout).

Table 1: Potency of PAR-4 Agonist Peptides

| Peptide Sequence | Description | Assay System | EC₅₀ | Reference(s) |

| AYPGKF-NH₂ | Synthetic Agonist (modified mouse) | Various | 5 - 100 µM | [5] |

| GYPGQV-NH₂ | Human Tethered Ligand | Xenopus Oocytes (Ca²⁺) | ~200-500 µM | [14][15] |

| GYPGKF-NH₂ | Mouse Tethered Ligand | Xenopus Oocytes (Ca²⁺) | ~100-200 µM | [14] |

| SFLLRN-NH₂ | PAR-1 Tethered Ligand | Xenopus Oocytes (PAR-4) | No activity | [14] |

Table 2: Ligand Concentrations in Functional Assays

| Assay | Ligand | Concentration | Purpose | Reference(s) |

| Platelet Aggregation | GYPGQV-NH₂ | 1000 µM | Induce aggregation | [15] |

| Platelet Aggregation | AYPGKF-NH₂ | 500 µM | Induce aggregation | [15] |

| Platelet PAC-1 Binding | AYPGKF-NH₂ | 500 µM | Achieve maximal activation | [16][17] |

| Platelet P-selectin | AYPGKF-NH₂ | 100 µM | Induce P-selectin exposure | [12] |

| Thrombin Generation | Thrombin | 2 - 50 nM | Initiate coagulation | |

| PAR-4 Antagonism | BMS-986120 | IC₅₀ <10 nM | Inhibit platelet activation | [18] |

Experimental Protocols

The following are generalized protocols for common assays used to study PAR-4 function, based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental conditions.

Protocol: Flow Cytometry Analysis of Platelet Activation (P-selectin Exposure)

This method quantifies the surface expression of P-selectin (CD62P), a marker of alpha-granule secretion, on platelets following activation.

1. Materials:

-

Venous blood from healthy volunteers collected in 3.2% sodium citrate.

-

Tyrode's buffer (e.g., 137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO₃, 0.4 mM NaH₂PO₄, 1 mM MgCl₂, 2 mM CaCl₂, 5.5 mM glucose, pH 7.4).

-

PAR-4 Agonist Peptide (PAR4-AP): AYPGKF-NH₂ stock solution (e.g., 10 mM in DMSO or water).

-

Fluorophore-conjugated antibodies: Anti-CD41a (platelet marker) and Anti-CD62P (P-selectin).

-

Fixative: 1% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Flow cytometer.

2. Procedure:

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature without brake. Carefully collect the upper PRP layer.

-

Resting Platelets: Allow PRP to rest for 30 minutes at 37°C.

-

Activation:

-

In a microcentrifuge tube, add 50 µL of PRP.

-

Add the PAR4-AP to achieve the desired final concentration (e.g., 100 µM). For a negative control, add vehicle (e.g., DMSO).

-

Incubate for 10 minutes at 37°C.

-

-

Antibody Staining:

-

Add saturating concentrations of anti-CD41a and anti-CD62P antibodies.

-

Incubate for 20 minutes at room temperature in the dark.

-

-

Fixation: Add 500 µL of 1% PFA to stop the reaction and fix the platelets.

-

Analysis:

-

Analyze the samples on a flow cytometer.

-

Gate on the platelet population based on forward scatter (FSC) and side scatter (SSC) or by gating on CD41a-positive events.

-

Quantify the percentage of CD62P-positive platelets and the mean fluorescence intensity (MFI) within the platelet gate.

-

Protocol: Platelet Aggregation Assay

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

1. Materials:

-

PRP and Platelet-Poor Plasma (PPP), prepared by centrifuging remaining blood at 2000 x g for 15 minutes.

-

Light Transmission Aggregometer.

-

Cuvettes with stir bars.

-

PAR-4 Agonist Peptide (PAR4-AP): AYPGKF-NH₂.

2. Procedure:

-

Instrument Setup: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.

-

Sample Preparation: Pipette 250-500 µL of PRP into a cuvette with a stir bar. Place the cuvette in the heating block (37°C) of the aggregometer and allow it to equilibrate for 5 minutes with stirring (e.g., 900 rpm).

-

Baseline Reading: Record a stable baseline of light transmission for 1-2 minutes.

-

Agonist Addition: Add a small volume of the PAR4-AP stock solution to the cuvette to reach the desired final concentration (e.g., 500 µM).

-

Data Recording: Continue recording the change in light transmission for 5-10 minutes, or until the aggregation response reaches a plateau.

-

Analysis: The primary endpoint is the maximum percentage of aggregation achieved.

Caption: Experimental workflow for a flow cytometry-based platelet activation assay.

Conclusion and Therapeutic Implications

The PAR-4 tethered ligand is a critical initiator of sustained intracellular signaling that drives key physiological and pathophysiological processes, particularly in platelet biology. Its unique activation mechanism provides a distinct target for therapeutic intervention. While PAR-1 antagonists have been developed, targeting PAR-4 is an attractive strategy for antiplatelet therapy.[1] The prolonged signaling from PAR-4 is thought to be more critical for thrombotic vessel occlusion than for initial hemostasis, suggesting that PAR-4 inhibition could reduce thrombosis risk with a potentially lower bleeding risk compared to broader antiplatelet agents.[9][18] A deep understanding of the tethered ligand's function, the downstream signaling pathways, and the quantitative methods used to study them is essential for the ongoing development of novel PAR-4 modulators for cardiovascular diseases.

References

- 1. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy [mdpi.com]

- 2. Proteinase-activated receptor-4: evaluation of tethered ligand-derived peptides as probes for receptor function and as inflammatory agonists in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Domino Effect Triggered by the Tethered Ligand of the Protease Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. New insights into protease-activated receptor 4 signaling pathways in the pathogenesis of inflammation and neuropathic pain: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet activation via PAR4 is involved in the initiation of thrombin generation and in clot elasticity development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. thieme-connect.com [thieme-connect.com]

- 17. Thrombin-induced platelet activation via PAR4: pivotal role for exosite II - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PAR-4 (1-6) Amide (Human) in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the role of PAR-4 (1-6) amide (human), a synthetic peptide agonist of Protease-Activated Receptor 4 (PAR4), in cancer cell proliferation. Contrary to the tumor suppressor protein also known as PAR-4 (Prostate Apoptosis Response-4), the activation of the G-protein coupled receptor PAR4 has been implicated in the progression of several cancers, including colorectal and prostate cancer. This document details the underlying signaling pathways, presents available quantitative data, and provides comprehensive experimental protocols for studying the effects of PAR-4 (1-6) amide on cancer cells.

PAR-4 (1-6) Amide: Agonist of a Key Player in Cancer Progression

The human PAR-4 (1-6) amide is a hexapeptide with the sequence Gly-Tyr-Pro-Gly-Gln-Val-NH2 (GYPGQV-NH2). It is the amidated form of the N-terminal tethered ligand sequence of the human Protease-Activated Receptor 4 (PAR4)[1][2]. A commonly studied and more potent analog is the mouse-derived peptide Ala-Tyr-Pro-Gly-Lys-Phe-NH2 (AYPGKF-NH2)[1][3]. Activation of PAR4 by these agonist peptides has been shown to promote cancer cell proliferation and migration.

Signaling Pathways in PAR4-Mediated Cancer Cell Proliferation

Activation of PAR4 in cancer cells initiates a signaling cascade that converges on the mitogen-activated protein kinase (MAPK) pathway, ultimately promoting cell proliferation. The key signaling events are outlined below.

PAR4-Mediated Activation of Src and Transactivation of ErbB-2

Upon binding of the PAR-4 (1-6) amide, PAR4 undergoes a conformational change, leading to the activation of the non-receptor tyrosine kinase Src[4]. Activated Src then plays a crucial role in the transactivation of the epidermal growth factor receptor family member, ErbB-2 (also known as HER2)[4]. This transactivation occurs through the phosphorylation of ErbB-2, initiating downstream signaling.

Downstream Activation of the ERK1/2 Pathway

The phosphorylation of ErbB-2 leads to the recruitment and activation of downstream signaling molecules, culminating in the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2)[4]. Phosphorylated ERK1/2 translocates to the nucleus, where it phosphorylates and activates transcription factors that regulate the expression of genes involved in cell cycle progression and proliferation.

Quantitative Data on Cancer Cell Proliferation

While specific dose-response data for the human PAR-4 (1-6) amide (GYPGQV-NH2) on cancer cell proliferation is limited in publicly available literature, studies on the closely related and more potent agonist AYPGKF-NH2, as well as on PAR4 overexpression, provide valuable insights into its pro-proliferative effects.

| Cell Line | Treatment | Effect on Proliferation | Quantitative Data | Reference |

| HT-29 (Colon Cancer) | PAR4 overexpression | Increased proliferation | ~1.5-fold increase in cell number after 5 days | [4] |

| LoVo (Colon Cancer) | PAR4 overexpression | Increased proliferation | Significant increase from day 3 onwards | [4] |

| HT-29 (Colon Cancer) | AYPGKF-NH2 (100 µM) | Increased proliferation | Not specified | [5] |

| LNCaP (Prostate Cancer) | PAR4 overexpression | Increased migration | Two-fold enhancement | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of PAR-4 (1-6) amide on cancer cell proliferation and signaling.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[5][7][8][9].

Materials:

-

Cancer cell line of interest (e.g., HT-29, LoVo)

-

Complete cell culture medium

-

PAR-4 (1-6) amide (human) (GYPGQV-NH2) or AYPGKF-NH2

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7][9]

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the PAR-4 (1-6) amide in serum-free medium.

-

Remove the culture medium and replace it with 100 µL of the peptide dilutions. Include a vehicle control (medium without peptide).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate for 4 hours at 37°C in the dark[7].

-

Measure the absorbance at 570 nm using a microplate reader.

References

- 1. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcepta.com [abcepta.com]

- 3. glpbio.com [glpbio.com]

- 4. PAR4 overexpression promotes colorectal cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chondrex.com [chondrex.com]

- 6. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchhub.com [researchhub.com]

A Technical Guide to the Cellular Response Following PAR-4 (1-6) Amide Stimulation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Protease-Activated Receptor 4 (PAR-4)

Protease-Activated Receptors (PARs) are a unique subfamily of G-protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their N-terminal domain.[1][2] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to the receptor to initiate downstream signaling.[1][3] Human platelets, key mediators of hemostasis and thrombosis, express two such receptors for the potent agonist thrombin: PAR1 and PAR4.[4][5]